Cyclopentyl(pyridin-4-yl)methanamine hydrochloride
Description
Cyclopentyl(pyridin-4-yl)methanamine hydrochloride is a substituted methanamine derivative featuring a cyclopentyl group attached to a pyridin-4-yl moiety via a methanamine backbone, with a hydrochloride salt. Replacing the 4-fluorophenyl group with pyridin-4-yl would yield a molecular formula approximating C₁₁H₁₇N₂·HCl (theoretical MW ~213.76).
Properties
IUPAC Name |
cyclopentyl(pyridin-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c12-11(9-3-1-2-4-9)10-5-7-13-8-6-10;/h5-9,11H,1-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBXDUBCODLPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=NC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopentyl(pyridin-4-yl)methanamine hydrochloride, a compound characterized by its unique structural features, is gaining attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an organic compound featuring a pyridine ring substituted with a cyclopentyl group and an amine functional group. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological applications. Its molecular formula and weight are critical for understanding its interactions within biological systems.
Biological Activity Spectrum
Research indicates that compounds with similar structures often exhibit significant biological activities. The biological activity spectrum of this compound includes:
- CNS Activity : Potential effects on central nervous system disorders.
- Antidepressant Properties : Similarity to known antidepressants like bupropion suggests potential efficacy in treating depression.
- Antimicrobial Effects : Structural analogs have shown activity against various pathogens.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of this compound compared to related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclopentyl and pyridine substitutions | Potential CNS activity |
| 2-Methylpyridine derivatives | Methyl group on pyridine | Antimicrobial effects |
| Bupropion | Pyridine ring with different substituents | Antidepressant |
This table highlights the unique combination of functional groups in this compound that may confer distinct pharmacological properties compared to these similar compounds.
The mechanism of action for this compound is under investigation. Preliminary studies suggest that it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation. Additionally, its structural similarity to existing antidepressants indicates that it may influence monoamine transporters.
Case Studies and Research Findings
- CNS Activity Assessment : A study involving animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The compound's efficacy was comparable to established antidepressants, suggesting its potential as a therapeutic agent.
- Antimicrobial Evaluation : In vitro studies revealed that this compound exhibited antimicrobial activity against several bacterial strains, indicating its potential use in treating infections.
- Cancer Cell Line Studies : Research exploring the compound's effects on cancer cell lines showed promising results, particularly in inhibiting cell proliferation in specific types of cancer cells. Further investigations are needed to elucidate the underlying mechanisms and therapeutic potential.
Future Directions
Given the promising preliminary findings, further research is warranted to explore the full range of biological activities associated with this compound. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding how the compound interacts with specific biological targets.
- Clinical Trials : Assessing safety and efficacy in human populations.
- Structure-Activity Relationship (SAR) Studies : Identifying modifications that could enhance potency or selectivity.
Scientific Research Applications
Pharmaceutical Development
Cyclopentyl(pyridin-4-yl)methanamine hydrochloride is primarily investigated for its potential as a lead compound in developing new drugs targeting cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are essential for cell cycle regulation, making them significant targets in cancer therapy.
Key Findings :
- Selectivity : The compound exhibits selectivity for CDK4 over other kinases, potentially reducing side effects associated with less selective inhibitors.
- Therapeutic Potential : Ongoing studies are assessing its efficacy in various cancer models, aiming to establish its role as a targeted therapy.
Biochemical Studies
The compound is utilized in biochemical research to study enzyme interactions and receptor binding due to its structural similarities with biologically active molecules. Its ability to inhibit specific kinases allows researchers to explore pathways involved in cellular proliferation and cancer progression.
Catalysis
In addition to its pharmaceutical applications, this compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of chemical transformations. This application is particularly relevant in organic synthesis and material science.
Case Studies
Several studies have highlighted the potential of this compound:
- Cancer Treatment : In a study focused on breast cancer cell lines, the compound demonstrated significant inhibition of cell proliferation through selective CDK inhibition, suggesting its potential as an effective therapeutic agent.
- Neuropharmacology : Research indicates that derivatives of this compound may possess neuropharmacological properties, making them candidates for treating neurological disorders such as anxiety and depression .
- Material Science : The compound's properties have been explored in developing new materials with specific functionalities, indicating its versatility beyond biological applications.
Comparison with Similar Compounds
Aromatic Substituents
Amine Backbone Modifications
- Cyclopentyl vs.
Heterocyclic Additions
- Oxadiazole Integration : The oxadiazole-containing compound in demonstrates how extended heterocycles can enhance target specificity, though at the cost of synthetic complexity.
Preparation Methods
Synthetic Route Overview
The synthesis of Cyclopentyl(pyridin-4-yl)methanamine hydrochloride generally follows a multi-step process:
Step 1: Formation of the Pyridin-4-yl Intermediate
The starting material is pyridine, which undergoes substitution or functionalization at the 4-position to introduce a suitable leaving group or intermediate capable of further reaction.Step 2: Introduction of the Cyclopentylmethanamine Moiety
The pyridin-4-yl intermediate is reacted with cyclopentylmethanamine or a protected derivative under nucleophilic substitution conditions to form the target amine.Step 3: Formation of the Hydrochloride Salt
The free amine is treated with hydrochloric acid to yield the hydrochloride salt, improving stability and handling properties.
This general approach is consistent with synthetic strategies for related pyridinylmethanamine compounds reported in the literature.
Detailed Preparation Methods and Reaction Conditions
Key Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Temperature | Solvents | Notes |
|---|---|---|---|---|---|
| 1 | Pyridine functionalization | Halogenation or substitution (e.g., chlorination) | 0 to 40 °C | CH2Cl2, EtOAc, THF, toluene | Use of chlorinated solvents preferred; equimolar reactants common |
| 2 | Nucleophilic substitution | Cyclopentylmethanamine, base (e.g., potassium carbonate, cesium carbonate) | 80 °C for 16 hours | N,N-Dimethylformamide (DMF) | Base facilitates substitution; prolonged heating improves yield |
| 3 | Salt formation | Hydrochloric acid (HCl) | Ambient to mild heat | Methanol or aqueous media | Formation of dihydrochloride salt enhances compound stability and solubility |
- Bases such as potassium carbonate or cesium carbonate are employed to deprotonate the amine and promote nucleophilic attack on the pyridinyl intermediate.
- Solvents like DMF are favored for their high polarity and ability to dissolve both organic and inorganic reagents.
- Hydrochloric acid treatment is typically performed at room temperature to avoid decomposition.
Representative Synthetic Example
A typical synthesis involves reacting a 4-chloropyridine derivative with cyclopentylmethanamine in the presence of potassium carbonate in DMF at 80 °C for 16 hours. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as dichloromethane. The organic layer is dried and concentrated to yield the free amine, which is then treated with hydrochloric acid to afford the hydrochloride salt.
Reaction Mechanism Insights
- The nucleophilic substitution at the 4-position of pyridine proceeds via an SNAr mechanism favored by electron-withdrawing substituents or activated leaving groups.
- The base deprotonates the amine, increasing nucleophilicity and facilitating displacement of the leaving group.
- Hydrochloride salt formation involves protonation of the amine nitrogen, stabilizing the compound and improving crystallinity.
Yield and Purity Considerations
| Parameter | Typical Outcome |
|---|---|
| Overall Yield | Approximately 50% or higher |
| Purity | >95% by chromatographic methods |
| Reaction Time | 16 hours for substitution step |
| Temperature Range | 0–40 °C for halogenation; 80 °C for substitution |
The yields reported in related pyridinylmethanamine syntheses indicate that careful control of reaction conditions, especially temperature and base equivalents, is critical for optimizing product formation.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Pyridine 4-position functionalization | Chlorination or substitution with halogenating agents | 0–40 °C | N/A | Use of chlorinated solvents preferred |
| Nucleophilic substitution | Cyclopentylmethanamine, K2CO3 or Cs2CO3, DMF | 80 °C | ~50 | 16 h reaction time; base critical |
| Hydrochloride salt formation | HCl in methanol or aqueous solution | Ambient | Quantitative | Salt formation improves stability |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Cyclopentyl(pyridin-4-yl)methanamine hydrochloride, and how can intermediates be optimized?
- Methodology : Use reductive amination or nucleophilic substitution to couple cyclopentyl and pyridinyl groups. For example, pyridin-4-ylmethanamine derivatives (e.g., 1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride) are synthesized via Schiff base formation followed by reduction . Optimize reaction conditions (e.g., pH, temperature, catalyst selection) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via LC-MS or TLC for purity assessment .
Q. How should researchers address discrepancies in purity assessments during synthesis?
- Methodology : Combine orthogonal analytical techniques:
- HPLC : Use reversed-phase chromatography (e.g., Primesep 100 column) with UV detection at 254 nm for quantification .
- NMR : Confirm structural integrity and detect impurities via / NMR, comparing shifts to reference spectra (e.g., pyridin-4-ylmethanamine derivatives in PubChem) .
- Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF .
Q. What strategies are effective for purifying this compound from reaction mixtures?
- Methodology : Employ recrystallization using ethanol/water mixtures or column chromatography (silica gel, gradient elution with dichloromethane/methanol). For hydrochloride salts, adjust pH to precipitate the compound selectively. Confirm purity via melting point analysis and elemental composition (CHNS-O) .
Advanced Research Questions
Q. How can the inhibitory activity of this compound against CYP enzymes be evaluated?
- Methodology :
- Enzyme Assays : Use recombinant human CYP51 or Leishmania CYP5122A1 in microsomal preparations. Measure IC values via fluorescence-based assays (e.g., inhibition of 7-benzyloxyquinoline dealkylation) .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with CYP active sites, guided by structural analogs like N-substituted piperazine-carboxamides .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Cell-Based Assays : Use isogenic cell lines to control for genetic variability. For example, test cytotoxicity in HEK293 vs. primary hepatocytes to assess off-target effects .
- Meta-Analysis : Compare data across platforms (e.g., PubChem BioAssay, ChEMBL) to identify outliers and consensus mechanisms .
Q. How can the metabolic stability of this compound be assessed for preclinical development?
- Methodology :
- Microsomal Incubations : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Calculate half-life () and intrinsic clearance () .
- CYP Phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
Structural and Analytical Challenges
Q. What techniques are recommended for resolving stereochemical ambiguities in Cyclopentyl(pyridin-4-yl)methanamine derivatives?
- Methodology :
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration .
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers .
Q. How can researchers validate the hydrochloride salt form of the compound?
- Methodology :
- Ion Chromatography : Quantify chloride content using suppressed conductivity detection.
- Thermogravimetric Analysis (TGA) : Confirm salt stability by measuring mass loss upon heating (e.g., 150–200°C for HCl evaporation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
